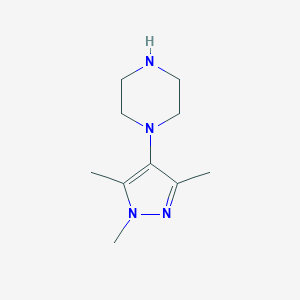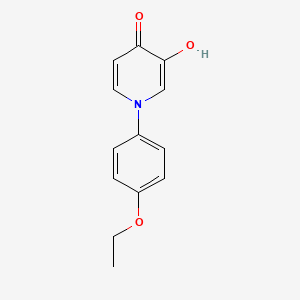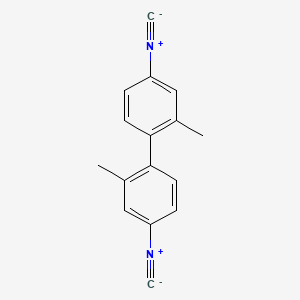![molecular formula C22H21N7S B12630338 N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazole and thiadiazole ring system, and an aniline moiety substituted with diethyl groups. The presence of these functional groups and ring systems imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting hydrazine hydrate with an appropriate β-diketone under reflux conditions.
Formation of the Triazolothiadiazole Ring System: The pyrazole intermediate is then reacted with thiosemicarbazide and an appropriate aldehyde to form the triazolothiadiazole ring system. This step usually requires the use of a strong acid catalyst and heating.
Substitution with Aniline: The resulting triazolothiadiazole intermediate is then subjected to a nucleophilic substitution reaction with N,N-diethylaniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine: Similar structure but with different substituents.
N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzene: Similar structure but with a benzene ring instead of an aniline moiety.
Uniqueness
The uniqueness of N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H21N7S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C22H21N7S/c1-3-28(4-2)17-12-10-16(11-13-17)21-27-29-20(25-26-22(29)30-21)19-14-18(23-24-19)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,23,24) |
InChI Key |
PZAMSJDWXZQJIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=NN4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12630260.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-methyl-, methyl ester](/img/structure/B12630269.png)



![Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B12630287.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)

![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)

![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)
